molecular formula C4H6O3 B1624558 2-methoxyprop-2-enoic Acid CAS No. 32821-75-3

2-methoxyprop-2-enoic Acid

Cat. No.: B1624558
CAS No.: 32821-75-3
M. Wt: 102.09 g/mol
InChI Key: LQAQMOIBXDELJX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-propenoic acid, 2-methoxy- can be achieved through several methods. One common approach involves the reaction of pyruvic acid with dimethyl sulfate. This reaction typically requires an alkaline medium to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 2-propenoic acid, 2-methoxy- often involves catalytic processes. For instance, palladium-catalyzed carbonylation reactions can be employed to produce this compound efficiently. These methods are designed to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-methoxyprop-2-enoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenation reactions can occur with halogens like chlorine or bromine under appropriate conditions.

Major Products: The major products formed from these reactions include various derivatives of 2-propenoic acid, such as halogenated or hydroxylated compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

2-methoxyprop-2-enoic Acid has several applications in scientific research:

    Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which have applications in coatings, adhesives, and sealants.

    Biology: Research has explored its potential as a building block for bioactive molecules.

    Medicine: Its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-propenoic acid, 2-methoxy- exerts its effects involves interactions with various molecular targets. The methoxy group enhances its reactivity, allowing it to participate in a range of chemical reactions. In biological systems, it can interact with enzymes and receptors, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 2-methoxyprop-2-enoic Acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

2-methoxyprop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3/c1-3(7-2)4(5)6/h1H2,2H3,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAQMOIBXDELJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451547
Record name 2-Methoxyprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32821-75-3
Record name 2-Methoxyprop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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